molecular formula C15H14N4O3 B5578993 3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B5578993
M. Wt: 298.30 g/mol
InChI Key: FMXFYVMITHQAPD-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that features a tetrazole ring and a benzo[c]chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the formation of the tetrazole ring followed by its attachment to the benzo[c]chromenone core. One common method involves the reaction of a suitable benzo[c]chromenone derivative with sodium azide in the presence of a catalyst such as lanthanum nitrate hexahydrate . The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the benzo[c]chromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF for tetrazole formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its combined tetrazole and benzo[c]chromenone structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-15-12-4-2-1-3-10(12)11-6-5-9(7-13(11)22-15)21-8-14-16-18-19-17-14/h5-7H,1-4,8H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFYVMITHQAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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